molecular formula C14H25BClN3O2 B1511796 4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡唑-1-基)哌啶盐酸盐 CAS No. 1175273-62-7

4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡唑-1-基)哌啶盐酸盐

货号: B1511796
CAS 编号: 1175273-62-7
分子量: 313.63 g/mol
InChI 键: RQDQQBQYIWUHMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring and a piperidine ring, both of which are common structures in medicinal chemistry . The molecule also contains a boronic ester group, which is often used in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings contribute to the three-dimensionality of the molecule, while the boronic ester group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As an organic compound with a boronic ester group, this molecule could potentially participate in various chemical reactions, including Suzuki coupling reactions . The pyrazole and piperidine rings could also undergo reactions depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the boronic ester group could influence its reactivity, while the pyrazole and piperidine rings could affect its solubility and stability .

科学研究应用

癌症研究

该化合物已显示出与癌症研究的相关性。例如,一种衍生物,描述为(2S, 4S)-1-[(3-氯-2-氟苯基)甲基]-4-[[3-氟-6-[(5-甲基-1H-吡唑-3-基)氨基]-2-吡啶基]甲基]-2-甲基-哌啶-4-羧酸,已被发现可抑制 Aurora A,一种与肿瘤发展有关的酶。这种抑制表明在癌症治疗中具有潜在的效用 (ロバート ヘンリー,ジェームズ, 2006).

生物活性化合物合成

该化合物可用作其他生物活性化合物合成的中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,与所讨论的化合物相关,是克唑替尼的关键中间体,克唑替尼是一种用于癌症治疗的药物。已详细介绍通过 MS 和 1 HNMR 光谱进行的合成过程和结构确认,据报道总体产率为 49.9% (Kong 等,2016).

抗癌活性

该化合物的衍生物已显示出抗癌活性。值得注意的是,新型氟代取代的苯并[b]吡喃化合物,经过几步反应步骤,包括与芳香醛缩合和用苯肼处理,已显示出针对人癌细胞系的抗癌作用,与参考药物相比浓度较低 (A. G. Hammam 等,2005).

分子相互作用研究

该化合物的衍生物也用于分子相互作用研究。例如,对 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺(CB1 大麻素受体的有效拮抗剂)的研究,提供了与受体结合相互作用的见解,有助于开发 CB1 受体配体的药效团模型 (J. Shim 等,2002).

安全和危害

Based on the available data, this compound could potentially cause skin irritation, serious eye irritation, and respiratory irritation. It could also be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

作用机制

The tetramethyl-1,3,2-dioxaborolane group in the compound is a boron-containing group. Boron, in the form of boronic acids or boronates, often plays a crucial role in medicinal chemistry and drug design. It can form stable covalent bonds with biological targets, leading to potential therapeutic effects .

The pyrazole and piperidine rings in the compound are common structures in medicinal chemistry. Pyrazoles are known to interact with various enzymes and receptors in the body, and piperidines are often used as building blocks in the synthesis of pharmaceuticals .

属性

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12;/h9-10,12,16H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQQBQYIWUHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735715
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175273-62-7
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (8.2 g, 21.73 mmol) and 30 mL of HCl-EA (5.0 N) in 15 mL of EA was stirred at room temperature for 2 hours. The volatiles were removed in vacuo to give 7.3 g of title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (5.02 g, 13.3 mmol) in 1,4-dioxane (40 mL) was treated with HCl (4.0 M in 1,4-dioxane, 50 mL, 200 mmol) and stirred at 35° C. for 3 h. The reaction mixture was concentrated in vacuo to a white solid, affording 5.01 g (100%) of the title compound. The material was used without additional purification. 1H NMR (400 MHz, CDCl3) δ 1.33 (s, 12H), 2.50 (br s, 4H), 3.09-3.41 (m, 2H), 3.57-3.79 (m, 2H), 4.73 (br s, 1H), 7.87 (s, 2H), 9.82 (br s, 2H); MS (ESI): 278.15 [M+H]+; HPLC tR=2.01 min.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (1.011 g, 2.68 mmol, 1 eq.) in dioxane (5 mL), 4.0 M of HCl in dioxane (10 mL, 20 eq) was added and the reaction was stirred at 35° C. for 2.5 h. The reaction mixture was concentrated in vacuo, yielding the title material, as a white solid. 1H NMR (400 MHz, CDCl3): δ=1.32 (s, 12H), 2.46 (br s, 4H), 3.18 (br s, 2H), 3.57-3.70 (m, 2H), 4.48 (br s, 1H), 7.78 (s, 1H), 7.79 (s, 1H), 9.54-10.04 (m, 2H). MS (ES+): m/z=278.14 (100) [MH+]. HPLC: tR=1.89 min (ZQ2, polar—5 min).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 5
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。